1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea
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Overview
Description
The compound “1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea” belongs to the class of imidazopyrazoles and phenylureas. Imidazopyrazoles are a type of heterocyclic aromatic organic compound that have a wide range of applications in medicinal chemistry due to their diverse biological activities . Phenylureas are used in a variety of applications, including as intermediates in the synthesis of pharmaceuticals .
Scientific Research Applications
Organic Synthesis
The imidazo[1,2-b]pyrazole moiety is a versatile scaffold in organic synthesis. It’s used to create a wide range of complex molecules due to its reactivity and ability to undergo various chemical transformations . This compound can serve as a precursor for synthesizing novel organic materials with potential applications in pharmaceuticals and materials science.
Drug Development
Imidazo[1,2-b]pyrazoles have been explored for their pharmacological properties. They are known to act as a framework for developing new drugs . The trifluoromethylphenyl group in the compound could potentially enhance its ability to interact with biological targets, making it valuable for medicinal chemistry research.
Tubulin Polymerization Inhibition
Compounds containing the imidazo[1,2-b]pyrazole core have been studied as potential tubulin polymerization inhibitors . This application is crucial in cancer research, as inhibiting tubulin polymerization can prevent cancer cell division and proliferation.
Future Directions
Mechanism of Action
Mode of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been reported to exhibit various biological activities . The compound’s interaction with its targets and the resulting changes would need to be determined through further study.
Biochemical Pathways
Given the structural similarity to imidazo[1,2-a]pyridines, it is possible that similar pathways may be affected
properties
IUPAC Name |
1-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-3-[4-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N5O/c16-15(17,18)11-1-3-12(4-2-11)21-14(24)19-7-8-22-9-10-23-13(22)5-6-20-23/h1-6,9-10H,7-8H2,(H2,19,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSVWUBCYHNLLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)NCCN2C=CN3C2=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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